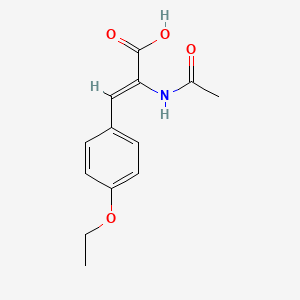
2-(acetylamino)-3-(4-ethoxyphenyl)acrylic acid
Vue d'ensemble
Description
2-(acetylamino)-3-(4-ethoxyphenyl)acrylic acid, commonly known as AEAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEAA is a derivative of cinnamic acid and belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
The mechanism of action of AEAA is not fully understood. However, it has been suggested that AEAA exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, AEAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
AEAA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AEAA has also been found to have a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, AEAA has been shown to have anti-microbial activity against a range of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
AEAA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a potent anti-inflammatory effect, making it a useful tool for studying inflammation. However, there are also limitations to using AEAA in lab experiments. It can be toxic at high doses and may have off-target effects, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for research on AEAA. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of AEAA in treating cancer in animal models and humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the optimal dose and duration of treatment with AEAA for these conditions. Finally, AEAA has been shown to have anti-microbial activity, and further studies are needed to determine its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.
Applications De Recherche Scientifique
AEAA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. AEAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and enzymes.
Propriétés
IUPAC Name |
(Z)-2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)8-12(13(16)17)14-9(2)15/h4-8H,3H2,1-2H3,(H,14,15)(H,16,17)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPIFRBNKQULM-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



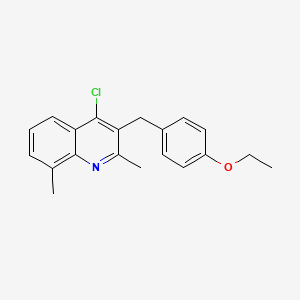
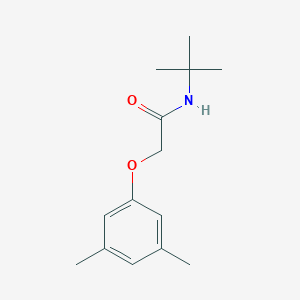
![3-[(1-adamantylcarbonyl)hydrazono]-N-(2-phenylethyl)butanamide](/img/structure/B3881092.png)
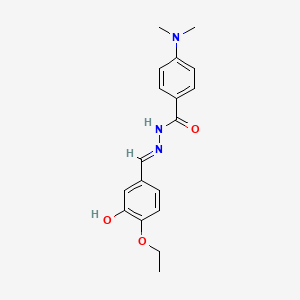
![N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3881119.png)
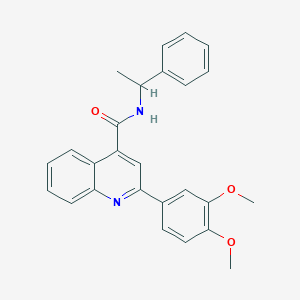
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline](/img/structure/B3881147.png)

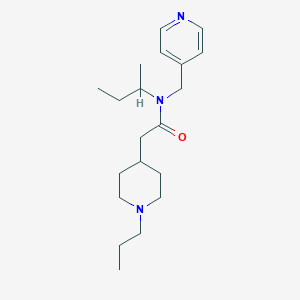


![N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3881194.png)
![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)